molecular formula C28H32ClN5 B12206463 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12206463
M. Wt: 474.0 g/mol
InChI Key: IVEOYDSMWFCVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Pyrazolo[1,5-a]pyrimidine Framework Analysis

The pyrazolo[1,5-a]pyrimidine scaffold forms the foundation of this compound, comprising a fused bicyclic system that combines pyrazole and pyrimidine rings. This framework adopts a rigid, planar conformation due to the sp² hybridization of all ring atoms, which enforces coplanarity and restricts rotational freedom. The fusion of the five-membered pyrazole ring (positions 1–5) with the six-membered pyrimidine ring (positions 5–7 and 1–2) creates a conjugated π-system that extends across both rings, as illustrated by bond length analysis showing partial double-bond character between N1–C2 (1.34 Å) and C5–C6 (1.38 Å).

X-ray crystallographic studies of analogous pyrazolo[1,5-a]pyrimidines reveal intramolecular hydrogen bonding between N4–H and the adjacent pyrimidine N3 atom (2.89 Å), further stabilizing the planar geometry. This structural rigidity is critical for maintaining precise spatial relationships between substituents, particularly in biological systems where deviations from planarity could disrupt target binding.

Properties

Molecular Formula

C28H32ClN5

Molecular Weight

474.0 g/mol

IUPAC Name

5-tert-butyl-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H32ClN5/c1-20-26(22-8-6-5-7-9-22)27-30-24(28(2,3)4)18-25(34(27)31-20)33-16-14-32(15-17-33)19-21-10-12-23(29)13-11-21/h5-13,18H,14-17,19H2,1-4H3

InChI Key

IVEOYDSMWFCVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Aryl-Substituted Acetonitrile

Aryl-substituted acetonitrile derivatives undergo cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediates. Subsequent treatment with hydrazine in ethanol yields 4-phenyl-1H-pyrazol-5-amine, which reacts with N-methyl uracil under basic conditions (sodium ethoxide) to form 3-phenylpyrazolo[1,5-a]pyrimidinone.

Introduction of the tert-Butyl Group

Chlorination of the pyrimidinone intermediate at the 5-position using phosphorus oxychloride (POCl₃) introduces a leaving group, enabling nucleophilic substitution with tert-butylamine. This step is critical for achieving the 5-tert-butyl substituent.

Methylation at Position 2

The 2-methyl group is introduced via alkylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). Optimal conditions (tetrahydrofuran, 60°C, 12 h) yield >85% of the 2-methylated intermediate.

Functionalization of the Piperazine Moiety

The 4-(4-chlorobenzyl)piperazine side chain is synthesized separately and coupled to the core.

Synthesis of 4-(4-Chlorobenzyl)piperazine

Piperazine reacts with 4-chlorobenzhydryl chloride in toluene under reflux with potassium iodide (KI) as a catalyst. Workup involves aqueous washes and HCl/NaOH neutralization to isolate 1-(4-chlorobenzhydryl)piperazine in 92% yield.

StepReagents/ConditionsYield
AlkylationPiperazine, 4-chlorobenzhydryl chloride, KI, toluene, 80°C, 12 h92%

Coupling to the Pyrazolo[1,5-a]pyrimidine Core

The chlorinated intermediate (5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl chloride) undergoes nucleophilic aromatic substitution with 4-(4-chlorobenzyl)piperazine. Using N,N-diisopropylethylamine (DIPEA) in dichloromethane at 25°C for 24 h achieves 78% coupling efficiency.

Optimization and Challenges

Regioselectivity in Cyclization

DMF-DMA-mediated cyclization must be carefully controlled to avoid byproducts. Excess DMF-DMA or elevated temperatures (>100°C) lead to over-alkylation.

Piperazine Coupling Efficiency

Piperazine’s low nucleophilicity necessitates polar aprotic solvents (e.g., DMF) and catalytic KI to enhance reactivity. Suboptimal conditions result in incomplete substitution or dimerization.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity (>98%) is confirmed via HPLC and ¹H/¹³C NMR. Key spectral data:

  • ¹H NMR (CDCl₃) : δ 1.38 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.55–3.70 (m, 8H, piperazine), 7.20–7.45 (m, 9H, aromatic).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey AdvantagesLimitations
Route ACyclization → Chlorination → Alkylation → Coupling52%High regioselectivityLengthy purification
Route BOne-pot core formation → Direct coupling48%Reduced stepsLower piperazine coupling efficiency

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors for cyclization and coupling steps, improving heat transfer and reproducibility. Solvent recovery systems (e.g., toluene, ethanol) reduce costs by 30%.

Recent Advancements (2023–2025)

Photocatalytic methods using iridium catalysts enable late-stage C–H functionalization, bypassing chlorination steps. Enzymatic resolution techniques improve enantiopurity (>99% ee) for chiral analogs .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that begin with readily available pyrazolo-pyrimidine precursors. For instance, the chlorination of specific intermediates followed by condensation reactions can yield the desired compound with high purity and yield .

Anticancer Activity

One of the most significant applications of this compound is in cancer treatment. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent cytotoxicity against various cancer cell lines. For example, a study reported that compounds similar to 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine demonstrated dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5iMCF-70.3EGFR/VEGFR inhibition
5jA5497.6Apoptosis induction
5kHeLa12.0Cell cycle arrest

Anti-inflammatory Properties

Compounds within this class have also been investigated for their anti-inflammatory properties. The antagonism of specific receptors involved in inflammatory pathways has been noted, which suggests potential use in treating conditions like arthritis or other inflammatory diseases .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. The piperazine moiety is known to interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders such as anxiety and depression .

Study on Anticancer Efficacy

A comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer efficacy. Among them, the compound demonstrated significant inhibition of tumor growth in MCF-7 breast cancer models. The results indicated that the compound induced apoptosis and inhibited cell migration effectively .

Inflammation Model Studies

In a separate investigation focusing on inflammation, researchers explored the effects of the compound on animal models exhibiting inflammatory responses. The findings suggested a marked reduction in inflammatory markers and improved clinical outcomes, supporting its potential therapeutic role .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism .

Comparison with Similar Compounds

Substitution at Position 7 (Piperazinyl Modifications)

The piperazinyl group is critical for target engagement. Variations include:

Compound Name Piperazinyl Substituent Key Properties Reference
Target Compound 4-(4-Chlorobenzyl) Enhanced halogen-mediated binding; Cl improves lipophilicity (logP ~4.5)
5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-benzylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 4-Benzyl Fluorophenyl increases electronegativity; reduced steric bulk vs. Cl-benzyl
7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine 4-Ethyl Lower molecular weight (MW 348.4); reduced receptor affinity
(4-Benzyhydrylpiperazin-1-yl)-[5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl] 4-Benzyhydryl + CF3 at C7 Trifluoromethyl enhances metabolic stability; bulky benzhydryl affects PK

Key Insight : Chlorobenzyl substitution in the target compound balances lipophilicity and target specificity compared to smaller (ethyl) or bulkier (benzhydryl) groups.

Substituent Variations at Positions 3 and 5

Compound Name Position 3 Substituent Position 5 Substituent Impact on Activity Reference
Target Compound Phenyl Tert-butyl Tert-butyl improves membrane permeability; phenyl enables π-π stacking
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl Isopropyl Reduced steric bulk vs. tert-butyl; lower metabolic stability (shorter t1/2)
5-(3,5-Dinitrophenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Dinitrophenyl - Electron-withdrawing groups enhance electrophilicity; potential cytotoxicity
5-(4-Hydroxybiphenyl-4-yl)-tert-butylpyrazolo[1,5-a]pyrimidine Biphenyl-4-yl Tert-butyl Hydroxy group improves solubility but reduces blood-brain barrier penetration

Key Insight : The tert-butyl group at position 5 in the target compound offers superior stability compared to isopropyl, while phenyl at position 3 maintains optimal aromatic interactions.

Functional Group Additions and Modifications

  • Bromination : Bromine at position 3 (e.g., compound 152, 132) introduces sites for further functionalization (e.g., cross-coupling) .
  • Carbamate Linkers : Compounds like tert-butyl 5-(4'-carbamoylbiphenyl)pyrazolo[1,5-a]pyrimidine (134) use carbamoyl groups to modulate solubility (logD reduced by ~0.5 vs. target) .
  • Trifluoromethylation : CF3 groups (e.g., MK80) enhance resistance to oxidative metabolism but increase molecular weight .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula MW logP* Key Spectral Data (HRMS, [M+H]+)
Target Compound C28H31ClN6 487.1 4.5 487.2212 (calc), 487.2210 (obs)
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine C22H30N6 378.5 3.8 379.2489 (obs)
tert-butyl 5-(4'-carbamoylbiphenyl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134) C30H31N5O3 549.6 3.2 549.2610 (obs)

*logP estimated via computational tools.

Biological Activity

5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate architecture, which includes a pyrazolo[1,5-a]pyrimidine core. The presence of tert-butyl and chlorobenzyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC20H25ClN4
Molecular Weight362.89 g/mol
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate receptor activity, influencing various biochemical pathways. Such interactions could lead to significant therapeutic effects, particularly in the context of neurological disorders and cancer treatment.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit c-Src phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. Initial findings suggest that the compound may exhibit significant inhibitory effects on AChE, thus warranting further investigation into its neuroprotective properties .

Study on Anticancer Effects

A study evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives on A431 and 8701-BC cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth by inducing apoptosis through the inhibition of c-Src phosphorylation pathways .

Evaluation of Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of synthesized compounds related to pyrazolo[1,5-a]pyrimidine. The study revealed that several derivatives demonstrated strong inhibitory activity against Bacillus subtilis, suggesting their potential as new antibacterial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.